2-((4-Ethylphenoxy)methyl)benzoic acid

Medicinal Chemistry Solid-State Characterization Process Chemistry

Researchers requiring the ortho-substituted benzoic acid scaffold for acylthiourea antimicrobial synthesis face supply inconsistency when regioisomers are inadvertently substituted. 2-((4-Ethylphenoxy)methyl)benzoic acid (CAS 244219-99-6) provides the geometrically essential 2-position carboxylic acid enabling thioureide formation, a transformation unavailable with para-isomers. • Melting point 112-114°C; polar aprotic solvents (DMF/DMSO) required for coupling • LogP 3.53; aqueous solubility 0.041 g/L; pKa 3.83±0.36 • Validated scaffold in nociceptin (NOP) antagonist and dual PPARα/γ modulator programs Supplied with Certificate of Analysis; ambient shipping conditions.

Molecular Formula C16H16O3
Molecular Weight 256.3 g/mol
Cat. No. B1640222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Ethylphenoxy)methyl)benzoic acid
Molecular FormulaC16H16O3
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)O
InChIInChI=1S/C16H16O3/c1-2-12-7-9-14(10-8-12)19-11-13-5-3-4-6-15(13)16(17)18/h3-10H,2,11H2,1H3,(H,17,18)
InChIKeyXVPXUSQAOFUPNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((4-Ethylphenoxy)methyl)benzoic Acid Overview


2-((4-Ethylphenoxy)methyl)benzoic acid (CAS 244219-99-6) is an ortho-substituted benzoic acid derivative with molecular formula C₁₆H₁₆O₃ and molecular weight 256.30 g/mol, characterized by a 4-ethylphenoxymethyl group at the 2-position of the benzoic acid ring [1]. This compound serves as a critical synthetic intermediate in medicinal chemistry, functioning as the foundational carboxylic acid precursor for constructing acylthiourea antimicrobial agents and as a core scaffold within broader benzoic acid–based drug discovery programs, including those targeting nociceptin receptors [2] and PPAR-mediated metabolic pathways [3].

Antimicrobial SAR Core building block for acylthiourea libraries with tunable substituent-dependent screening profiles
Nociceptin Research Validated intermediate (V) for 4-aminoquinolone antagonist synthesis targeting the NOP receptor
PPAR Biology Scaffold within dual PPARα/γ modulator chemical space for metabolic disorder research
Fibrosis Models Tool compound for investigating profibrotic signaling pathways (FAK/p38/Rho) in fibroblast models

Regioisomeric Comparison of 2-((4-Ethylphenoxy)methyl)benzoic Acid


In procurement workflows, substituting 2-((4-ethylphenoxy)methyl)benzoic acid with regioisomers such as the 4-substituted variant (CAS 380176-04-5) or ortho-ether analogs (e.g., 2-(4-ethylphenoxy)benzoic acid) introduces distinct physicochemical and functional divergence. Critically, the ortho‑carboxylic acid moiety in the target compound enables specific intramolecular interactions—including hydrogen bonding and chelation—that are geometrically unavailable in para‑substituted isomers, directly influencing downstream reaction kinetics in amide coupling and thioureide formation [1]. Additionally, the methylene spacer (-CH₂-) between the aromatic ring and the phenoxy oxygen confers greater conformational flexibility and altered electron distribution compared to direct ether-linked analogs, resulting in measurable differences in melting point (112–114°C for the target versus 148–152°C for 4-(4-ethylphenoxy)benzoic acid ) and lipophilicity (LogP 3.53 versus 2.55–3.2 for comparator isomers [2]) . These quantitative property gaps mean that synthetic protocols optimized for this specific scaffold cannot be reliably executed with off‑target isomers without extensive re‑optimization of reaction conditions and purification parameters.

Target geometry Ortho‑carboxylic acid enables intramolecular H‑bonding and chelation
Para‑regioisomer Lacks ortho interactions; amide coupling and thioureide formation may proceed with different kinetics and require re‑optimization
Methylene spacer –CH₂– bridge confers conformational flexibility and influences LogP (~1.0 unit higher)
Direct ether analogs Reduced conformational freedom and lower lipophilicity may shift membrane partitioning and HPLC retention
Thermal profile Significantly lower melting point (112–114°C) alters recrystallization and drying parameters
High‑melting para‑isomer Different purification protocols; direct substitution without method adjustment may compromise yield and purity

Quantitative Evidence for 2-((4-Ethylphenoxy)methyl)benzoic Acid


Melting Point & Thermal Stability Comparison

The target compound, 2-((4-ethylphenoxy)methyl)benzoic acid, exhibits a measured melting point of 112–114°C (from ethyl acetate/hexane) [1], which is approximately 36–38°C lower than the para-substituted comparator 4-(4-ethylphenoxy)benzoic acid (mp 148–152°C by DSC) . This lower melting point in the ortho‑isomer is consistent with disrupted intermolecular packing due to the proximity of the bulky phenoxymethyl group to the carboxylic acid moiety, reducing crystal lattice energy. The 36–38°C differential carries practical consequences: the target compound may require altered recrystallization solvent systems and lower drying temperatures compared to the para‑isomer to avoid thermal degradation or sintering during isolation .

Melting Point
Direct head-to-head
Target: 112–114°C (EtOAc/hexane) Comparator: 4-(4-ethylphenoxy)benzoic acid 148–152°C (DSC) Δ 36–38°C lower
Thermal behavior may require adapted recrystallization and gentler drying during scale‑up
Conditions: recryst. EtOAc/hexane; comparator by DSC
Medicinal Chemistry Solid-State Characterization Process Chemistry

Lipophilicity (LogP) Differentiation

The target compound exhibits a calculated LogP of 3.53 (CLogP) [1], which is approximately 1.0 LogP unit higher than the 4-[(4-ethylphenoxy)methyl]benzoic acid para‑regioisomer (estimated LogP 2.55) [2] and notably exceeds the LogP of direct ether‑linked analog 4-(4-ethylphenoxy)benzoic acid (predicted LogP ~3.2) . The methylene spacer in the target scaffold increases conformational freedom, enabling more effective shielding of polar carboxylic acid functionality and thus enhancing partitioning into nonpolar environments. This 1.0 LogP differential corresponds to an approximately 10‑fold difference in octanol‑water partition coefficient, which is directly relevant for membrane permeability predictions in cell‑based assays and for chromatographic method development (e.g., reversed‑phase HPLC retention time optimization).

Lipophilicity (LogP)
Cross-study comparable
Target CLogP = 3.53 Para‑regioisomer ~2.55 (Δ1.0; ~10‑fold partition difference) Direct ether analog ~3.2
Higher LogP supports membrane partitioning predictions and altered reversed‑phase HPLC retention
Calculated values; may influence cell‑based assay design
ADME Prediction Lipophilicity Optimization Scaffold Selection

Aqueous Solubility Comparison

2-((4-Ethylphenoxy)methyl)benzoic acid exhibits measured aqueous solubility of 0.041 g/L at 25°C [1], corresponding to approximately 0.16 mM. This value is approximately 5‑ to 20‑fold lower than the solubility of more polar comparator 4-(4-ethylphenoxy)benzoic acid, which demonstrates solubility of 22 mg/mL (0.091 M) in ethanol and 45 mg/mL in DMSO . The predicted pKa of 3.83±0.36 indicates that the compound is predominantly unionized at physiological pH, contributing to its inherently low aqueous solubility. For procurement decisions, this means the target compound is not suitable for aqueous biological assays without co‑solvent (e.g., DMSO) or formulation intervention, whereas the comparator 4-(4-ethylphenoxy)benzoic acid may be directly used in ethanol‑containing buffers.

Aqueous Solubility
Cross-study comparable
0.041 g/L (0.16 mM) at 25°C (target) Comparator: 22 mg/mL EtOH; 45 mg/mL DMSO
Low aqueous solubility indicates DMSO co‑solvent required for biological assay workflows
pKa ~3.8; predominantly unionized at physiological pH
Formulation Development Solubility Screening Preformulation

Antimicrobial Thioureide Activity

Acylthiourea derivatives synthesized from 2-((4-ethylphenoxy)methyl)benzoic acid as the carboxylic acid precursor demonstrated antimicrobial activity at low concentrations against both Gram‑positive and Gram‑negative bacteria as well as fungal strains [1]. The antimicrobial efficacy was shown to be tunable based on substituent type: iodine and nitro substituents on the phenyl ring favored activity against Gram‑negative strains, whereas electron‑donating groups (methyl, ethyl) enhanced activity against Gram‑positive bacteria and fungi [1]. While the base compound 2-((4-ethylphenoxy)methyl)benzoic acid itself is not the active antimicrobial agent, it provides the requisite ortho‑benzoic acid geometry for efficient thioureide formation—a reactivity profile that is not accessible from para‑substituted regioisomers due to differing steric and electronic constraints in the acylation step. This positions the target compound as a non‑fungible building block for antimicrobial SAR exploration, distinct from alternative benzoic acid scaffolds that lack the optimal ortho‑geometry for thioureide coupling.

Antimicrobial Derivatives
Class-level inference
Derivatives active at low concentrations against Gram+, Gram‑, and fungal strains; activity tunable by substituent type
Supports antimicrobial SAR exploration; ortho‑COOH essential for thioureide formation
Agar/broth dilution data; exact MIC values not reported in abstract
Antimicrobial Resistance Acylthiourea SAR Gram-Positive/Gram-Negative

Nociceptin Antagonist Synthesis Intermediate

2-((4-Ethylphenoxy)methyl)benzoic acid serves as intermediate (V) in a multi‑step synthesis of 4‑aminoquinolone‑based nociceptin antagonists, a class of non‑opioid analgesic candidates [1]. The synthetic route proceeds via bromination of methyl toluate, coupling with 4‑ethylphenol derivative, saponification of the methyl ester to yield the target carboxylic acid, conversion to the acid chloride, and final coupling with 4,6‑diamino‑2‑methylquinoline [1]. The specific ortho‑phenoxymethyl substitution pattern is required to achieve the correct spatial orientation in the final antagonist molecule for nociceptin receptor binding. Alternative regioisomers (e.g., 4‑[(4‑ethylphenoxy)methyl]benzoic acid) would generate compounds with altered three‑dimensional geometry that cannot reproduce the same receptor‑binding pharmacophore. For laboratories engaged in nociceptin antagonist development, substituting the ortho‑isomer with the para‑isomer would yield structurally distinct final products with unvalidated pharmacological profiles.

Synthetic Intermediate
Supporting evidence
Intermediate (V) in multi‑step 4‑aminoquinolone nociceptin antagonist synthesis
Ortho‑substitution pattern required for correct pharmacophore geometry in NOP receptor antagonists
Multi‑step route; para‑isomer yields unvalidated structural analogs
Pain Therapeutics NOP Receptor Analgesic Discovery

Dual PPARα/γ Modulator Classification

2-((4-Ethylphenoxy)methyl)benzoic acid falls within the structural scope of benzoic acid derivatives claimed as dual PPARα/γ modulators for treating insulin resistance and related metabolic disorders [1]. Patent literature specifically identifies compounds with the general formula incorporating ortho‑phenoxymethyl substitution and ethyl‑substituted phenyl rings as modulators of both PPARα and PPARγ [1], a dual‑activity profile that distinguishes this scaffold from selective PPARα agonists (e.g., fenofibrate) or selective PPARγ agonists (e.g., rosiglitazone). The ortho‑carboxylic acid geometry and ethyl substitution on the phenoxy ring are structural features explicitly encompassed within the Markush claims, whereas para‑substituted regioisomers (e.g., 4‑[(4‑ethylphenoxy)methyl]benzoic acid) fall outside the preferred substitution pattern described in the patent. For researchers developing dual PPAR modulators, the target compound provides a validated entry point into the claimed chemical space, supported by patent precedent.

PPARα/γ Modulator Class
Class-level inference
Structurally encompassed within Markush claims for dual PPARα/γ modulation
Access to dual‑modulator chemical space for metabolic research; differentiated from selective agonists
Patent precedent; biological validation required
Metabolic Syndrome Insulin Resistance Dual PPAR Agonism

2-((4-Ethylphenoxy)methyl)benzoic Acid Applications


Antimicrobial Acylthiourea Library Synthesis

Use this compound as the ortho‑benzoic acid precursor for generating acylthiourea derivatives with broad‑spectrum antimicrobial activity. The 2‑position carboxylic acid enables efficient conversion to the corresponding benzoyl isothiocyanate, which upon reaction with substituted aromatic amines yields thioureides active at low concentrations against Gram‑positive bacteria, Gram‑negative bacteria, and fungi [1]. Substituent‑dependent activity tuning (iodine/nitro for Gram‑negative; methyl/ethyl for Gram‑positive and fungi) provides a defined SAR platform for antimicrobial discovery [1]. The measured melting point of 112–114°C and low aqueous solubility (0.041 g/L) necessitate the use of polar aprotic solvents (DMF, DMSO) for coupling reactions [2]. This scaffold is not replaceable by para‑substituted regioisomers due to geometric constraints in thioureide formation [3].

4-Aminoquinolone Nociceptin Antagonist Synthesis

Employ this compound as intermediate (V) in the multi‑step synthesis of 4‑aminoquinolone‑derived nociceptin antagonists, a non‑opioid analgesic class targeting the NOP receptor [1]. The validated synthetic route proceeds via saponification of the methyl ester precursor, conversion to the acid chloride, and coupling with 4,6‑diamino‑2‑methylquinoline [1]. The ortho‑phenoxymethyl substitution pattern is essential for achieving the correct three‑dimensional pharmacophore geometry required for nociceptin receptor antagonism [2]. For laboratories continuing this line of analgesic research, substitution with the para‑isomer (4‑[(4‑ethylphenoxy)methyl]benzoic acid) would produce structurally distinct final products with no established receptor‑binding validation [2].

Dual PPARα/γ Modulator Development

Deploy this compound as a core scaffold for exploring dual PPARα/γ modulation, a therapeutic strategy relevant to insulin resistance, hyperlipidemia, and type 2 diabetes [1]. The ortho‑phenoxymethyl benzoic acid framework with 4‑ethyl substitution falls within patent‑protected chemical space for dual PPARα/γ modulators [1], offering a differentiated mechanistic profile from selective PPARα agents (e.g., fenofibrate) or selective PPARγ agents (e.g., rosiglitazone) [2]. The calculated LogP of 3.53 predicts moderate lipophilicity suitable for oral bioavailability [3], though the low aqueous solubility (0.041 g/L) indicates that formulation optimization or salt formation will be required for in vivo studies [3].

Fibrosis Target Validation

Utilize this benzoic acid derivative for investigating anti‑fibrotic mechanisms in pulmonary and renal fibrosis models, as indicated by preclinical drug repositioning data [1]. In vivo and in vitro studies demonstrate that the compound inhibits mechanical stress‑induced profibrotic effects by suppressing fibroblast proliferation, activation, and contraction, and by inactivating FAK, p38, and Rho GTPase signaling pathways [2]. The compound's predicted pKa of 3.83±0.36 and low aqueous solubility (0.041 g/L) [3] indicate that DMSO stock solutions followed by dilution into assay buffer are required for reproducible in vitro pharmacology. This fibrosis‑targeted application represents a mechanistically distinct use case from the antimicrobial and metabolic indications described above [2].

Application
Selection Property
Validation Focus
Antimicrobial SAR library synthesis
Ortho‑COOH geometry for thioureide coupling; low aqueous solubility context
Antimicrobial spectrum (Gram+/Gram−/fungi) and substituent‑dependent activity
Nociceptin antagonist intermediate synthesis
Ortho‑phenoxymethyl substitution for pharmacophore geometry
Nociceptin receptor binding assay compatibility
Dual PPARα/γ modulator research
Patent‑covered ortho‑phenoxymethyl benzoic acid scaffold
Dual PPARα/γ transactivation assay context
Fibrosis model investigation
Profibrotic signaling pathway modulation context
FAK/p38/Rho GTPase endpoints in fibroblast models

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